2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide
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Overview
Description
2-(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a sulfone group, and a dibenzo-thiazine core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide typically involves multiple steps:
Formation of the Dibenzo-thiazine Core: The initial step involves the synthesis of the dibenzo-thiazine core. This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-aminothiophenols and ortho-haloanilines under acidic or basic conditions.
Bromination: The dibenzo-thiazine core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Sulfonation: The brominated dibenzo-thiazine is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfone group.
Acylation: The final step involves the acylation of the sulfonated dibenzo-thiazine with N-pentylacetamide using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the sulfone group, potentially yielding debrominated or desulfonated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or desulfonated derivatives.
Substitution: Functionalized derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its activity against specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological pathways. Preclinical studies are essential to determine its efficacy and safety.
Industry
Industrially, the compound could be used in the development of specialty chemicals, such as dyes, pigments, or polymers. Its unique properties might also make it suitable for use in electronic materials or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it might inhibit an enzyme’s activity by binding to its active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cycloheptylacetamide
- 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-hexylacetamide
Uniqueness
Compared to similar compounds, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide is unique due to its specific N-pentylacetamide moiety. This structural feature may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H21BrN2O3S |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-pentylacetamide |
InChI |
InChI=1S/C19H21BrN2O3S/c1-2-3-6-11-21-19(23)13-22-17-10-9-14(20)12-16(17)15-7-4-5-8-18(15)26(22,24)25/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,21,23) |
InChI Key |
BIJICHDPSAEVEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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